3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide
Overview
Description
3-Chloro-4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C(9)H({12})ClNO(_3)S It is characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group where the nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 3-chloro-4-methoxyaniline followed by N,N-dimethylation. A common synthetic route includes:
Sulfonation: Reacting 3-chloro-4-methoxyaniline with chlorosulfonic acid to introduce the sulfonyl chloride group.
N,N-Dimethylation: Treating the resulting sulfonyl chloride with dimethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the process is scaled up with optimized reaction conditions to ensure high yield and purity. This often involves:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzenesulfonamides.
Oxidation Products: Oxidation can lead to sulfone derivatives.
Reduction Products: Reduction can yield amine derivatives.
Scientific Research Applications
3-Chloro-4-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide exerts its effects depends on its interaction with biological targets. Typically, it may:
Inhibit Enzymes: By binding to the active site or allosteric sites, altering enzyme activity.
Interact with Receptors: Modulating receptor activity and downstream signaling pathways.
Disrupt Cellular Processes: Affecting cell membrane integrity or intracellular signaling.
Comparison with Similar Compounds
- 4-Chloro-3-methoxy-N,N-dimethylbenzenesulfonamide
- 3-Chloro-4-methoxybenzenesulfonamide
- 3-Chloro-4-methoxy-N-methylbenzenesulfonamide
Comparison:
- Structural Differences: Variations in the position of substituents or the degree of methylation.
- Reactivity: Differences in reactivity due to electronic and steric effects.
- Applications: Unique properties may make one compound more suitable for specific applications over others.
This detailed overview provides a comprehensive understanding of 3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-4-methoxy-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVIUIFSQDFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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